Methyl 4-nitrobenzenesulfonate

Description

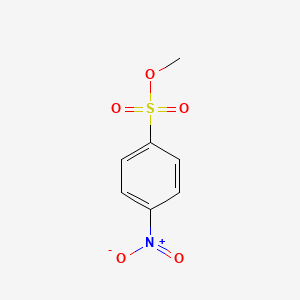

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c1-13-14(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNJNEUWTBBZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064138 | |

| Record name | Benzenesulfonic acid, 4-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-20-6 | |

| Record name | Methyl 4-nitrobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl p-nitrobenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-nitro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-nitrobenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL P-NITROBENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD3FYB9V7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 4-nitrobenzenesulfonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-nitrobenzenesulfonate, also known as methyl nosylate, is a versatile organic reagent widely employed in chemical synthesis and mechanistic studies. This document provides an in-depth technical overview of its properties, synthesis, and reactivity, with a focus on its application as a methylating agent in nucleophilic substitution reactions. Detailed experimental protocols, safety information, and visualizations of key chemical processes are presented to support its effective use in research and development.

Chemical and Physical Properties

This compound is a stable, solid organic compound at room temperature. Its key properties are summarized in the table below, compiled from various chemical data sources.[1][2][3][4][5]

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₅S | [3][4][5] |

| Molecular Weight | 217.20 g/mol | [1][2][3][4][5] |

| Appearance | Solid | [1] |

| Melting Point | 89-92 °C | [1] |

| Solubility | Soluble in acetone, alcohol, and diethyl ether. Slightly soluble in water. | [1] |

| CAS Number | 6214-20-6 | [1][3][4][5] |

| IUPAC Name | This compound | [2][4] |

| Synonyms | Methyl nosylate, Methyl p-nitrobenzenesulfonate, MNBS | [2][4][5] |

| SMILES String | COS(=O)(=O)c1ccc(cc1)--INVALID-LINK--=O | [1][3][4] |

| InChI Key | RMNJNEUWTBBZPT-UHFFFAOYSA-N | [1][2][4] |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the esterification of 4-nitrobenzenesulfonyl chloride with methanol. This reaction proceeds readily in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis from 4-Nitrobenzenesulfonyl Chloride and Methanol

Materials:

-

4-Nitrobenzenesulfonyl chloride

-

Methanol (anhydrous)

-

Triethylamine or Pyridine

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled solution, add a solution of methanol (1.1 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product as a solid.[2][3][6][7][8]

Chemical Reactivity: Nucleophilic Substitution (Sₙ2) Reactions

This compound is an excellent substrate for Sₙ2 reactions due to the presence of the strongly electron-withdrawing nitro group and the good leaving group ability of the 4-nitrobenzenesulfonate anion. It is commonly used as a methylating agent for a wide variety of nucleophiles, including amines, halides, and alkoxides.

Experimental Protocol: Sₙ2 Reaction with a Primary Amine

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Potassium carbonate

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of the primary amine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

-

To this stirred suspension, add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise at room temperature.

-

Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-methylated amine.

-

Purify the product by column chromatography on silica gel if necessary.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

GHS Hazard Statements: H315: Causes skin irritation.[2]

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]

-

P362: Take off contaminated clothing and wash before reuse.[2]

-

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Purification by Recrystallization

Purification of the synthesized this compound is crucial to remove any unreacted starting materials and byproducts. Recrystallization is a standard and effective method for this purpose.

General Experimental Protocol for Recrystallization

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. An ethanol/water mixture is often effective for this compound.

Procedure:

-

Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the hot recrystallization solvent (or solvent mixture) to just dissolve the solid completely. This should be done on a hot plate with stirring.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Crystallization: As the solution cools, the solubility of the compound will decrease, and crystals will start to form. The process can be aided by scratching the inside of the flask with a glass rod or by adding a seed crystal.

-

Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, followed by air drying or drying in a desiccator.[2][3][6][7][8]

Conclusion

This compound is a valuable reagent in organic synthesis, primarily serving as an efficient methylating agent. Its synthesis is straightforward, and its reactivity in Sₙ2 reactions is well-established. Proper handling and purification are essential for its safe and effective use. This guide provides the necessary technical information for researchers and professionals to confidently incorporate this compound into their synthetic and mechanistic investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. Methyl-4-nitrobenzenesulfonate | C7H7NO5S | CID 22582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. mt.com [mt.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to Methyl 4-nitrobenzenesulfonate: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-nitrobenzenesulfonate, also known as methyl nosylate, is a versatile organic reagent with significant applications in chemical synthesis and mechanistic studies. Its utility primarily stems from its excellent properties as a methylating agent and its role in the investigation of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and its applications in research and development.

Chemical and Physical Properties

This compound is a stable, solid compound under standard conditions. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₅S | [1] |

| Molecular Weight | 217.20 g/mol | [1] |

| Appearance | Pale yellow-beige powder | |

| Melting Point | 89-92 °C (lit.) | |

| Solubility | Soluble in acetone, alcohol, and diethyl ether. Slightly soluble in water. | |

| CAS Number | 6214-20-6 | [2] |

| InChI Key | RMNJNEUWTBBZPT-UHFFFAOYSA-N | [1] |

Synthesis and Purification

A representative experimental protocol for the synthesis and purification of this compound is outlined below. This protocol is based on general methods for the synthesis of sulfonate esters.

Synthesis Protocol: Esterification of 4-Nitrobenzenesulfonyl Chloride

Materials:

-

4-Nitrobenzenesulfonyl chloride

-

Methanol

-

Pyridine or triethylamine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-nitrobenzenesulfonyl chloride in dichloromethane.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add an equimolar amount of methanol to the solution.

-

Add a slight excess (1.1 equivalents) of pyridine or triethylamine dropwise to the reaction mixture. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Allow the reaction to stir in the ice bath for one hour and then at room temperature for an additional 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Recrystallization

Materials:

-

Crude this compound

-

Ethanol or a mixture of ethanol and water

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.[3][4]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few minutes.

-

Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.[5]

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.[5]

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the crystals in a vacuum oven to obtain pure this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

| Analytical Technique | Expected Observations | Reference |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic protons and the methyl protons. The aromatic protons will appear as two doublets in the downfield region, and the methyl protons will appear as a singlet in the upfield region. | [6] |

| ¹³C NMR | Resonances for the aromatic carbons and the methyl carbon. | [7] |

| GC-MS | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 217).[1] | [1] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the sulfonate group (S=O stretching), the nitro group (N=O stretching), and the aromatic ring (C=C stretching). | [1] |

Chemical Reactivity and Applications

This compound is a potent electrophile and is widely used as a methylating agent in organic synthesis. The electron-withdrawing nitro group enhances the leaving group ability of the 4-nitrobenzenesulfonate anion, making the methyl group susceptible to nucleophilic attack.

Methylation Reactions (Sₙ2 Mechanism)

This compound readily reacts with a variety of nucleophiles, including amines, alkoxides, and thiolates, via an Sₙ2 mechanism to introduce a methyl group.[8]

General Reaction:

Nu⁻ + CH₃-ONs → Nu-CH₃ + ⁻ONs

Where Nu⁻ is a nucleophile and ⁻ONs is the 4-nitrobenzenesulfonate leaving group.

The kinetics of these reactions have been studied with various nucleophiles, providing valuable insights into the principles of Sₙ2 reactivity.[9][10][11]

Applications in Peptide Synthesis

This compound has been utilized in peptide synthesis as part of a protecting/activating system for the carboxylic acid functionality. The 4-nitrobenzenesulfonamide group can protect the C-terminus, and subsequent methylation activates it for coupling with another amino acid.[12]

Experimental Workflows and Mechanisms

To visualize the practical application and underlying mechanism of this compound, the following diagrams are provided.

Safety Information

This compound is classified as a skin irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritant (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

Conclusion

This compound is a valuable reagent for organic synthesis, particularly for the introduction of methyl groups. Its well-defined reactivity and the ability to systematically study its Sₙ2 reactions make it an important tool for both synthetic and physical organic chemists. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the safe and effective use of this compound in their work.

References

- 1. Methyl-4-nitrobenzenesulfonate | C7H7NO5S | CID 22582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. mt.com [mt.com]

- 5. google.com [google.com]

- 6. This compound(6214-20-6) 1H NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Methyl 4-nitrobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, formula, synthesis, reactivity, and applications of Methyl 4-nitrobenzenesulfonate, a key reagent in organic chemistry and biochemical studies.

Chemical Structure and Formula

This compound, also known as methyl nosylate or MNBS, is an organic compound with the chemical formula C₇H₇NO₅S.[1] Its structure consists of a methyl group esterified with 4-nitrobenzenesulfonic acid. The presence of a strong electron-withdrawing nitro group and a good leaving group (nosylate) makes it a highly reactive methylating agent.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value |

| IUPAC Name | This compound[2] |

| Synonyms | Methyl nosylate, Methyl p-nitrobenzenesulfonate, MNBS[2] |

| CAS Number | 6214-20-6[3] |

| Molecular Formula | C₇H₇NO₅S[1][3] |

| Molecular Weight | 217.20 g/mol [2][3] |

| Appearance | Solid[4] |

| Melting Point | 89-92 °C[4] |

| Solubility | Soluble in acetone, alcohol, and diethyl ether; slightly soluble in water.[4] |

| SMILES | COS(=O)(=O)C1=CC=C(C=C1)--INVALID-LINK--[O-][2] |

| InChI | InChI=1S/C7H7NO5S/c1-13-14(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3[2] |

Synthesis

The most common method for the synthesis of this compound is the esterification of 4-nitrobenzenesulfonyl chloride with methanol. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Nitrobenzenesulfonyl chloride

-

Methanol (anhydrous)

-

Triethylamine (or pyridine)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Addition funnel

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-nitrobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

To the cooled solution, add a solution of methanol (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

References

Methyl nosylate IUPAC name and synonyms

An In-depth Guide to the Nomenclature of Methyl Nosylate

This technical guide provides a comprehensive overview of the IUPAC name and common synonyms for methyl nosylate, a crucial reagent in organic synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Nomenclature and Synonyms

The systematic identification of chemical compounds is fundamental to scientific communication. Methyl nosylate is a common laboratory name for a derivative of benzenesulfonic acid. Its formal nomenclature and various synonyms are detailed below.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds. According to this system, the official name for methyl nosylate is methyl 4-nitrobenzenesulfonate .[1]

Synonyms

In literature and commercial listings, methyl nosylate is referred to by a variety of names. These synonyms are often derived from older naming conventions, abbreviations, or variations in representing the chemical structure. A comprehensive list of these synonyms is provided in the table below for easy reference and to aid in literature searches and material procurement.[1][2][3][4]

| Name Type | Name |

| IUPAC Name | This compound |

| Common Name | Methyl nosylate |

| Synonym | Methyl p-nitrobenzenesulfonate |

| Synonym | Methyl p-nitrotosylate[3][4] |

| Systematic Name Variant | Benzenesulfonic acid, 4-nitro-, methyl ester |

| Systematic Name Variant | 4-nitrobenzenesulfonic acid methyl ester[1] |

| Systematic Name Variant | methyl 4-nitrobenzene-1-sulfonate[1] |

| Abbreviation | MNBS[1] |

Logical Relationships in Nomenclature

To visually represent the relationship between the official IUPAC name and its various synonyms, the following diagram illustrates the central role of the systematic name and how the other common names and abbreviations relate to it.

Caption: Relationship between the IUPAC name and synonyms of methyl nosylate.

References

An In-Depth Technical Guide to the Solubility of Methyl 4-nitrobenzenesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of methyl 4-nitrobenzenesulfonate, a key intermediate in organic synthesis. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is defined as the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound possesses both polar (nitro and sulfonate groups) and non-polar (benzene ring) moieties, leading to a nuanced solubility profile in organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative and semi-quantitative data from various sources have been compiled to provide a general understanding of its solubility.

| Solvent | Formula | Type | Reported Solubility | Citation |

| Acetone | C₃H₆O | Polar Aprotic | Soluble (5% w/v, clear, faintly yellow to greenish-yellow solution) | [1] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | |

| Ethanol | C₂H₅OH | Polar Protic | Very Soluble | |

| Methanol | CH₃OH | Polar Protic | Inferred to be soluble based on the solubility in ethanol and its use as a reaction solvent. | |

| Water | H₂O | Polar Protic | Slightly Soluble |

Note: "Soluble" and "Very Soluble" are qualitative terms. The 5% w/v data for acetone provides a semi-quantitative measure. Further experimental determination is necessary for precise solubility values in various solvents at different temperatures.

Experimental Protocols for Solubility Determination

Two common and robust methods for experimentally determining the solubility of a solid organic compound like this compound are the gravimetric method and UV/Vis spectrophotometry.

Isothermal Equilibrium (Shake-Flask) Method with Gravimetric Analysis

This method directly measures the mass of the dissolved solute in a saturated solution at a constant temperature.[2][3]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Constant temperature shaker bath or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven (for drying)

-

Desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure a saturated solution.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution and crystallization rates have reached equilibrium. The required time should be determined by taking measurements at different time points until the concentration remains constant.[4]

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry evaporation dish. Record the exact volume or mass of the filtered solution.

-

Solvent Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C). A gentle stream of nitrogen can be used to accelerate evaporation.

-

Drying and Weighing: Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature. Weigh the dish containing the dried solute on an analytical balance. Repeat the drying and weighing cycles until a constant mass is achieved.[5]

-

Calculation: The solubility (S) can be calculated in g/100 mL or other units using the following formula:

S ( g/100 mL) = (Mass of dish with solute - Mass of empty dish) / Volume of filtered solution (mL) * 100

Isothermal Equilibrium Method with UV/Vis Spectrophotometric Analysis

This method is suitable for compounds that have a strong chromophore, such as the nitroaromatic system in this compound.[6][7] It relies on the Beer-Lambert law to determine the concentration of the solute in a saturated solution.

Materials and Equipment:

-

All materials from the gravimetric method

-

UV/Vis spectrophotometer

-

Quartz cuvettes (with a known path length, typically 1 cm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a serial dilution of the stock solution to create a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or have a y-intercept close to zero). Determine the equation of the line (y = mx + c).

-

-

Sample Preparation and Equilibration: Follow steps 1 and 2 from the gravimetric method to prepare and equilibrate the saturated solutions.

-

Sample Withdrawal, Filtration, and Dilution:

-

Withdraw a small, known volume of the clear supernatant using a syringe and filter it as described previously.

-

Carefully perform a known and accurate dilution of the filtered saturated solution with the same solvent to bring the absorbance into the linear range of the calibration curve.

-

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Solubility = Concentration of diluted sample * Dilution Factor

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties and Applications of Methyl 4-nitrobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-nitrobenzenesulfonate, focusing on its melting point, determination methodologies, and its application in the selective methylation of proteins and peptides. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and proteomics.

Core Physicochemical Data

This compound, also known as methyl nosylate, is a crystalline solid at room temperature. Its purity is a critical factor influencing its physical properties, most notably its melting point. Commercially available high-purity grades (e.g., 99%) exhibit a well-defined melting range.

Table 1: Melting Point of this compound

| Property | Value | Source(s) |

| Melting Point | 89-92 °C | Sigma-Aldrich[1][2] |

| Melting Point | 94 °C | Stenutz |

The slight variation in reported melting points can be attributed to differences in purity and the experimental method used for determination. A broader melting range typically indicates the presence of impurities.

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be accurately determined using standard laboratory techniques for organic compounds. The following protocol is a generalized method adaptable for this purpose.

Objective: To determine the melting point range of a solid sample of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube setup

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Pack the sample into the sealed end of the tube by gently tapping the tube on a hard surface. The packed sample should be approximately 1-2 cm in height.

-

-

Apparatus Setup:

-

Using a Melting Point Apparatus: Place the capillary tube into the sample holder of the apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

Using a Thiele Tube: Attach the capillary tube to a thermometer using a thread or a small rubber band. The sample in the capillary tube should be level with the thermometer bulb. Immerse the thermometer and the attached capillary tube in the oil bath of the Thiele tube, ensuring the oil level is appropriate.

-

-

Melting Point Determination:

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This allows for a more efficient and accurate subsequent measurement.

-

Accurate Determination: For a new sample, allow the apparatus to cool to at least 20°C below the approximate melting point. Heat the sample at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (the end of melting).

-

The recorded temperature range is the melting point of the sample. For high-purity compounds, this range should be narrow (0.5-1°C).

-

Selective S-methylation of Cysteine Residues in Peptides

This compound is a valuable reagent for the selective methylation of sulfhydryl groups in cysteine residues of proteins and peptides. This modification is crucial for various applications in proteomics and drug development, including the study of protein structure and function. The following is a representative protocol for this procedure.

Objective: To selectively methylate the sulfhydryl group of a cysteine-containing peptide using this compound.

Materials:

-

Cysteine-containing peptide

-

This compound

-

Buffer solution (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Reducing agent (e.g., Dithiothreitol - DTT) to ensure the cysteine is in its reduced form (optional, depending on the starting material)

-

Quenching reagent (e.g., a solution of a thiol-containing compound like mercaptoethanol)

-

Purification system (e.g., High-Performance Liquid Chromatography - HPLC)

-

Mass spectrometer for analysis

Procedure:

-

Peptide Preparation:

-

Dissolve the cysteine-containing peptide in the buffer solution to a known concentration (e.g., 1 mg/mL).

-

If the peptide may contain disulfide bonds, pre-treat with a reducing agent like DTT to ensure the cysteine residue has a free sulfhydryl group. This step should be followed by a desalting step to remove the excess reducing agent.

-

-

Methylation Reaction:

-

Add a molar excess of this compound to the peptide solution. The exact molar ratio may need to be optimized depending on the peptide, but a 10 to 50-fold molar excess is a common starting point.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) with gentle agitation.

-

Monitor the reaction progress over time (e.g., by taking aliquots at different time points and analyzing them by HPLC-MS). Reaction times can vary from a few hours to overnight.

-

-

Quenching the Reaction:

-

Once the desired level of methylation is achieved, quench the reaction by adding a thiol-containing reagent to consume any unreacted this compound.

-

-

Purification of the Methylated Peptide:

-

Purify the S-methylated peptide from the reaction mixture using reverse-phase HPLC.

-

-

Analysis and Characterization:

-

Confirm the successful methylation of the cysteine residue by mass spectrometry. A mass increase of 14 Da (for the addition of a methyl group, CH₃) is expected.

-

Further characterization can be performed using techniques like tandem mass spectrometry (MS/MS) to confirm the site of methylation.

-

Visualizations

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Logical Relationship in Selective S-Methylation of Peptides

Caption: Workflow for the selective S-methylation of a cysteine-containing peptide.

References

- 1. The selective S-methylation of sulfhydryl groups in proteins and peptides with methyl-p-nitrobenzenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on in vitro S-methylation of naturally occurring thiol compounds with N-methyl-N-nitrosourea and methyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data and Analysis of Methyl 4-nitrobenzenesulfonate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-nitrobenzenesulfonate, a key intermediate in organic synthesis and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a centralized resource for its structural characterization.

Core Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This data is crucial for the unequivocal identification and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic and methyl protons. The data presented here was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d6).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.232 | d | 2H | Ar-H (ortho to -SO₃CH₃) |

| 7.877 | d | 2H | Ar-H (ortho to -NO₂) |

| 3.994 | s | 3H | -O-CH ₃ |

| d = doublet, s = singlet |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data was acquired in Chloroform-d (CDCl₃) at 151 MHz.

| Chemical Shift (δ) ppm | Assignment |

| 150.5 (approx.) | C -NO₂ |

| 145.0 (approx.) | C -SO₃ |

| 129.5 (approx.) | Ar-C H (ortho to -SO₃CH₃) |

| 124.5 (approx.) | Ar-C H (ortho to -NO₂) |

| 58.0 (approx.) | -O-C H₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1370 | Strong | S=O stretch |

| ~1180 | Strong | S=O stretch |

| ~950 | Strong | S-O stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The molecular weight of this compound is 217.20 g/mol .[1]

GC-MS Data

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity (%) | Possible Fragment |

| 217 | 72.9 | [M]⁺ (Molecular Ion) |

| 186 | 24.1 | [M - OCH₃]⁺ |

| 122 | 46.7 | [C₆H₄NO₂]⁺ |

| 79 | 100.0 | [C₆H₅O]⁺ |

| 76 | 35.6 | [C₆H₄]⁺ |

| 75 | 48.4 | [C₆H₃O]⁺ |

| 50 | 41.0 | [C₄H₂]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6) in a clean, dry NMR tube.

-

The sample is gently agitated to ensure complete dissolution.

¹H NMR Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: -2 to 12 ppm

-

-

Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.

¹³C NMR Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher).

-

Parameters:

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: 0 to 200 ppm

-

-

Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Analysis: A background spectrum of the KBr pellet is first recorded and then subtracted from the sample spectrum.

GC-MS Analysis

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

Instrumentation and Conditions:

-

Gas Chromatograph:

-

Injector temperature: 250 °C

-

Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: 40-400 amu.

-

Ion source temperature: 230 °C.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

The Strong Deactivating Hand: An In-depth Technical Guide to the Electron-Withdrawing Effects of the Para-Nitro Group in Methyl 4-nitrobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The para-nitro group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of aromatic compounds. In Methyl 4-nitrobenzenesulfonate, this effect is pivotal, rendering the methyl group exceptionally susceptible to nucleophilic attack. This technical guide provides a comprehensive analysis of the electron-withdrawing properties of the para-nitro group in this specific molecular context. It delves into the underlying electronic principles, presents quantitative kinetic and spectroscopic data, and offers detailed experimental protocols for the synthesis and kinetic analysis of this important chemical probe. This document serves as a valuable resource for researchers in medicinal chemistry, organic synthesis, and physical organic chemistry, offering insights into reaction mechanisms and the quantitative prediction of reactivity.

Introduction

This compound (nosylate) is a potent methylating agent frequently employed in organic synthesis and mechanistic studies. Its high reactivity stems from the excellent leaving group ability of the 4-nitrobenzenesulfonate anion, a property significantly enhanced by the strong electron-withdrawing nature of the para-nitro substituent. This guide will explore the multifaceted electronic effects of the para-nitro group, dissecting its influence on the molecule's reactivity through inductive and resonance effects.

The quantitative impact of this electron-withdrawing character is well-described by the Hammett equation, which provides a linear free-energy relationship to correlate reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[1][2] The large positive Hammett substituent constant (σ) for the para-nitro group underscores its powerful electron-withdrawing capacity.

This guide will present spectroscopic data (NMR and IR) that provide physical evidence of these electronic perturbations. Furthermore, it will include representative kinetic data for nucleophilic substitution reactions involving methyl arenesulfonates, highlighting the accelerating effect of the para-nitro group. Detailed experimental protocols for the synthesis of this compound and for conducting kinetic studies of its reactions are also provided to facilitate practical application of this knowledge.

Electronic Effects of the Para-Nitro Group

The potent electron-withdrawing effect of the para-nitro group in this compound is a combination of two fundamental electronic phenomena: the inductive effect (-I) and the resonance effect (-M or -R).

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group leads to the withdrawal of electron density from the benzene ring through the sigma (σ) bonds. This effect polarizes the C-N bond and, by extension, the entire aromatic system, leading to a net electron deficiency in the ring.

-

Resonance Effect (-M): The nitro group can delocalize the π-electrons of the benzene ring onto itself through resonance. This is possible due to the presence of the π-bond between the nitrogen and oxygen atoms and the p-orbitals on the nitrogen and oxygen that can overlap with the p-orbitals of the aromatic ring. This delocalization further reduces the electron density on the benzene ring, particularly at the ortho and para positions.

The combination of these two effects makes the sulfonate group a better leaving group by stabilizing the resulting anion. The electron-deficient nature of the aromatic ring also enhances the electrophilicity of the methyl carbon, making it more susceptible to attack by nucleophiles in an S(_N)2 reaction.[1]

Quantitative Data

The electron-withdrawing effect of the para-nitro group can be quantified through various experimental and computational methods. This section presents spectroscopic and kinetic data that illustrate this effect.

Spectroscopic Data

Spectroscopic techniques provide direct evidence of the electronic environment within a molecule.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Data Point | Assignment and Interpretation |

| ¹H NMR (CDCl₃) | δ ~8.3 ppm (d) | Aromatic protons ortho to the nitro group. The downfield shift is indicative of strong deshielding due to the electron-withdrawing nature of the nitro and sulfonate groups. |

| δ ~8.0 ppm (d) | Aromatic protons meta to the nitro group. | |

| δ ~4.0 ppm (s) | Methyl protons. The chemical shift reflects the influence of the adjacent electron-withdrawing sulfonate group. | |

| ¹³C NMR (CDCl₃) | δ ~150 ppm | Aromatic carbon attached to the nitro group. Significant downfield shift due to strong electron withdrawal. |

| δ ~145 ppm | Aromatic carbon attached to the sulfonate group. | |

| δ ~129 ppm | Aromatic carbons ortho to the sulfonate group. | |

| δ ~124 ppm | Aromatic carbons ortho to the nitro group. | |

| δ ~58 ppm | Methyl carbon. | |

| FTIR | ~1530 cm⁻¹ | Asymmetric stretching vibration of the N-O bonds in the nitro group.[3] |

| ~1350 cm⁻¹ | Symmetric stretching vibration of the N-O bonds in the nitro group.[3] |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data presented here are representative values.[4][5][6][7][8]

Kinetic Data and Hammett Correlation

The Hammett equation provides a powerful tool to quantify the effect of substituents on the reactivity of aromatic compounds. The equation is given by:

log(k/k₀) = σρ

where:

-

k is the rate constant for the reaction of a substituted benzene derivative.

-

k₀ is the rate constant for the reaction of the unsubstituted benzene derivative.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. The substituent constant for a para-nitro group (σ_p) is approximately +0.78, one of the highest positive values, signifying its strong electron-withdrawing capability.

Table 2: Second-Order Rate Constants for the Reaction of p-Substituted Methyl Benzenesulfonates with Bromide Ion in Water at 25°C

| Substituent (p-X) | σ_p | k₂ (x 10⁵ M⁻¹s⁻¹) |

| OCH₃ | -0.27 | 0.45 |

| CH₃ | -0.17 | 0.78 |

| H | 0.00 | 1.8 |

| Cl | +0.23 | 4.5 |

| NO₂ | +0.78 | 55 |

Data adapted from a study on the Hammett equation and micellar effects on S(N)2 reactions of methyl benzenesulfonates.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for conducting a kinetic analysis of its reaction with a nucleophile.

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-nitrobenzenesulfonyl chloride and methanol.

Materials:

-

4-Nitrobenzenesulfonyl chloride

-

Methanol (anhydrous)

-

Triethylamine or Pyridine (as a base)

-

Dichloromethane (or other suitable solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of methanol (1.2 eq) and triethylamine (1.2 eq) in dichloromethane to the cooled solution via the dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.[1]

Kinetic Analysis of the Reaction with a Nucleophile using UV-Vis Spectroscopy

This protocol outlines a general procedure for studying the kinetics of the reaction between this compound and a nucleophile (e.g., a substituted phenoxide) using UV-Vis spectrophotometry. The reaction can be monitored by observing the change in absorbance of either the reactant or the product over time.

Materials and Equipment:

-

This compound

-

Nucleophile (e.g., sodium 4-methoxyphenoxide)

-

Suitable solvent (e.g., acetonitrile, methanol)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes for preparing solutions of known concentrations

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen solvent.

-

Determination of λ_max: Record the UV-Vis spectra of the starting materials and the expected product to identify a suitable wavelength (λ_max) for monitoring the reaction. This wavelength should be one where there is a significant change in absorbance as the reaction progresses (ideally where the product absorbs strongly and the reactants do not, or vice-versa).

-

Kinetic Run: a. Equilibrate the spectrophotometer and the temperature-controlled cuvette holder to the desired reaction temperature. b. Pipette a known volume of the nucleophile solution into a quartz cuvette and place it in the spectrophotometer. c. Initiate the reaction by rapidly adding a small, known volume of the this compound stock solution to the cuvette, ensuring rapid mixing. d. Immediately start recording the absorbance at the chosen λ_max as a function of time.

-

Data Analysis: a. The reaction is expected to follow second-order kinetics (first order in each reactant). If the concentration of the nucleophile is in large excess (pseudo-first-order conditions), the rate law simplifies to pseudo-first-order. b. For a pseudo-first-order reaction, a plot of ln(A_∞ - A_t) versus time (where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction) will be linear, and the slope will be equal to -k_obs (the observed rate constant). c. The second-order rate constant (k₂) can then be calculated from the equation: k_obs = k₂[Nucleophile].

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the electron-withdrawing effects of the para-nitro group.

Caption: Inductive and Resonance Effects of the Nitro Group.

Caption: SN2 Reaction Pathway for this compound.

Caption: Logical Flow of Hammett Plot Analysis.

Conclusion

The para-nitro group exerts a powerful electron-withdrawing influence on the benzene ring in this compound, a consequence of combined inductive and resonance effects. This electronic perturbation significantly enhances the reactivity of the methyl group towards nucleophilic substitution, making it a valuable tool in organic synthesis and for mechanistic investigations. The quantitative relationship between the substituent's electronic nature and the reaction rate is effectively captured by the Hammett equation, which provides a predictive framework for understanding and designing chemical reactions. The spectroscopic and kinetic data, along with the detailed experimental protocols provided in this guide, offer a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences. A thorough understanding of these principles is essential for the rational design of molecules with tailored reactivity and for the development of novel therapeutic agents.

References

- 1. Buy this compound | 6214-20-6 [smolecule.com]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Methyl-4-nitrobenzenesulfonate | C7H7NO5S | CID 22582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(6214-20-6) 1H NMR [m.chemicalbook.com]

- 6. orgsyn.org [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. orgsyn.org [orgsyn.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-nitrobenzenesulfonate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-nitrobenzenesulfonate, also known as methyl nosylate, is a significant organic compound with the chemical formula C₇H₇NO₅S.[1][2][3][4] It is characterized by a methyl group attached to a sulfonate, which is in turn bonded to a benzene ring substituted with a nitro group at the para position. This compound is a valuable reagent in organic synthesis, primarily utilized as a methylating agent. Its utility stems from the presence of the electron-withdrawing nitro group, which makes the sulfonate a good leaving group and facilitates nucleophilic attack on the methyl group. This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound.

Discovery and History

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 89-92 °C. It is soluble in various organic solvents such as acetone, diethyl ether, and ethanol.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₅S | [1][2][3][4] |

| Molecular Weight | 217.20 g/mol | [1][2] |

| CAS Number | 6214-20-6 | [1][2] |

| Melting Point | 89-92 °C | |

| Appearance | Solid | |

| Solubility | Soluble in acetone, diethyl ether, ethanol |

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the reaction of 4-nitrobenzenesulfonyl chloride with methanol.[5] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct.

Experimental Protocol: Synthesis from 4-Nitrobenzenesulfonyl Chloride and Methanol

This protocol is a representative procedure based on established methods for the synthesis of sulfonate esters.

Materials:

-

4-Nitrobenzenesulfonyl chloride (1.0 eq)

-

Methanol (a slight excess, e.g., 1.2 eq)

-

Pyridine or Triethylamine (1.1 eq)

-

Dichloromethane (anhydrous)

-

0.5 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitrobenzenesulfonyl chloride in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methanol and pyridine (or triethylamine) in dichloromethane from the dropping funnel to the cooled solution of 4-nitrobenzenesulfonyl chloride over 30 minutes with continuous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer successively with 0.5 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

-

Recrystallize the crude product from a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis Workflow

Chemical Reactions and Applications

The primary application of this compound in organic synthesis is as a methylating agent. The electron-withdrawing nitro group enhances the leaving group ability of the 4-nitrobenzenesulfonate anion, making the methyl group susceptible to nucleophilic attack. This reactivity is exploited in various Sₙ2 reactions.

Sₙ2 Reaction Mechanism

This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, halides, and alkoxides. The reaction proceeds via a backside attack of the nucleophile on the methyl carbon, leading to an inversion of stereochemistry if the carbon were chiral (which is not the case for a methyl group).

Applications in Research and Drug Development

The well-defined reactivity of this compound makes it a useful tool in kinetic studies of Sₙ2 reactions. By varying the nucleophile, solvent, and other reaction conditions, researchers can gain insights into the factors that influence the rates and mechanisms of nucleophilic substitution reactions.

In the context of drug development, sulfonate esters, including this compound, can be important intermediates in the synthesis of active pharmaceutical ingredients (APIs). The ability to introduce a methyl group with high efficiency and predictability is crucial in the construction of complex molecular architectures. However, it is important to note that some sulfonate esters are considered to be potentially genotoxic impurities, and their levels in final drug products are strictly regulated.

Conclusion

This compound is a versatile and valuable reagent in organic chemistry. While the specific details of its initial discovery are not prominently documented, its synthesis and reactivity are well-understood. Its primary role as a methylating agent in Sₙ2 reactions has been extensively utilized in both academic research and industrial applications, including the synthesis of pharmaceutical intermediates. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists working in the fields of organic synthesis, medicinal chemistry, and drug development.

References

- 1. Methyl-4-nitrobenzenesulfonate | C7H7NO5S | CID 22582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Methyl-4-nitrobenzenesulfonate | 6214-20-6 | FM147154 [biosynth.com]

- 4. METHYL 4-NITROBENZENE-1-SULFONATE | CAS 6214-20-6 [matrix-fine-chemicals.com]

- 5. Page loading... [guidechem.com]

An In-depth Technical Guide to the Key Reactive Functional Groups of Methyl 4-nitrobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-nitrobenzenesulfonate (MNBS), also known as methyl nosylate, is a potent electrophilic methylating agent extensively utilized in organic synthesis and chemical biology. Its reactivity is governed by a strategic combination of functional groups that render it highly effective for the transfer of a methyl group to a wide array of nucleophiles. This technical guide provides an in-depth analysis of the key reactive functional groups of MNBS, detailing their roles in its reactivity profile. We will explore the underlying reaction mechanisms, present quantitative kinetic data, and provide detailed experimental protocols for its use and synthesis.

Introduction to this compound (MNBS)

This compound is an organic compound with the chemical formula C₇H₇NO₅S.[1][2] It is a sulfonate ester characterized by a methyl group bonded to a sulfonate, which is in turn attached to a benzene ring substituted with a nitro group at the para position.[1] This specific arrangement of functional groups makes MNBS a powerful and versatile reagent in organic chemistry, particularly for methylation reactions.[3]

The core utility of MNBS stems from its ability to participate in bimolecular nucleophilic substitution (Sₙ2) reactions, where it serves as an excellent methyl group donor.[4] The key to this reactivity lies in the electronic interplay between its constituent functional groups, which will be dissected in the following sections.

Caption: Structure of MNBS highlighting its key functional groups.

Analysis of Reactive Functional Groups

The Methyl Group (-CH₃): The Electrophilic Center

The primary site of reactivity on MNBS is the carbon atom of the methyl group. This carbon is highly electrophilic due to the strong electron-withdrawing effect of the adjacent sulfonate group. Nucleophiles readily attack this carbon, leading to the transfer of the methyl group. The low steric hindrance of the methyl group makes it an ideal substrate for Sₙ2 reactions.[5]

The 4-Nitrobenzenesulfonate Group: An Exceptional Leaving Group

The efficacy of a methylation agent is critically dependent on the ability of the leaving group to depart. The 4-nitrobenzenesulfonate anion is an exceptionally stable and, therefore, excellent leaving group. Its stability arises from two key features:

-

Resonance Stabilization of the Sulfonate: The negative charge on the sulfonate anion is delocalized across the three oxygen atoms, effectively dispersing the charge.

-

Electron-Withdrawing Nitro Group (-NO₂): The para-nitro group is a powerful electron-withdrawing group. Through resonance and inductive effects, it further delocalizes the negative charge of the sulfonate anion into the aromatic ring, significantly enhancing its stability and, consequently, its leaving group ability.

This combined effect makes the 4-nitrobenzenesulfonate group one of the best leaving groups in organic chemistry, driving the methylation reaction forward.

The Aromatic Ring: A Scaffold for Reactivity

While the primary role of the benzene ring is to serve as a scaffold, its electronic properties, as modified by the sulfonate and nitro groups, are crucial. The ring is electron-deficient, which enhances the electron-withdrawing power of the attached groups. Although less common, this electron deficiency can make the aromatic ring itself susceptible to nucleophilic aromatic substitution (SₙAr) under specific conditions, though Sₙ2 methylation is the overwhelmingly favored pathway.

Reaction Mechanisms and Kinetics

The predominant reaction mechanism for MNBS is the Sₙ2 (Bimolecular Nucleophilic Substitution) pathway. This is a single, concerted step where the nucleophile attacks the electrophilic methyl carbon from the backside, simultaneously displacing the 4-nitrobenzenesulfonate leaving group.[5][6]

Caption: The concerted Sₙ2 reaction mechanism of MNBS with a nucleophile (Nu⁻).

The rate of this reaction follows second-order kinetics, being dependent on the concentration of both the MNBS substrate and the nucleophile.[6]

Rate = k[MNBS][Nucleophile]

Kinetic studies have demonstrated that the rate constants for the aminolysis of MNBS span several orders of magnitude, depending on the nucleophile.[3] The reactivity of amines with MNBS can be described by Brønsted-type correlations, which relate nucleophilicity to basicity.

| Nucleophile Class | βnuc Value Range | Relative Reactivity Note |

| Ammonia | ~0.22 | Simple amines and water show approximately five times greater reactivity compared to heavy-atom nucleophiles.[3] |

| Primary Amines | 0.15 - 0.39 | Reactivity is highly dependent on the specific amine structure.[3] |

| Secondary Amines | 0.15 - 0.39 | Similar range to primary amines, influenced by sterics and basicity.[3] |

| Tertiary Amines | ~0.15 | Generally less reactive than primary or secondary amines due to increased steric hindrance.[3] |

| Anionic Nucleophiles | Varies | Heavy-atom nucleophiles like iodide and thiosulfate are less reactive than lighter atoms like oxygen or nitrogen.[3] |

Experimental Protocols

Protocol 1: General Procedure for Methylation of a Phenol

This protocol describes a typical procedure for the methylation of a generic phenol (Ar-OH) using MNBS.

Materials:

-

This compound (MNBS)

-

Substituted Phenol (Ar-OH)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

-

Addition of MNBS: While stirring the suspension, add this compound (1.1 eq) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the solids.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude methylated product (Ar-OCH₃).

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Caption: Experimental workflow for the methylation of a phenol using MNBS.

Protocol 2: Kinetic Monitoring by UV-Vis Spectroscopy

The strong UV absorbance of the 4-nitrobenzenesulfonate chromophore allows for convenient kinetic monitoring of reactions involving MNBS.

Materials:

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Stock solution of MNBS in a suitable solvent (e.g., acetonitrile)

-

Stock solution of the nucleophile in the same solvent

-

Reaction buffer or solvent

Procedure:

-

Wavelength Determination: Record the UV-Vis spectrum of the starting material (MNBS) and the expected leaving group product (4-nitrobenzenesulfonate anion) to identify a wavelength with a significant change in absorbance upon reaction. The disappearance of the MNBS peak is often monitored.

-

Reaction Initiation: In a quartz cuvette, place the appropriate volume of solvent/buffer and the nucleophile solution. Allow it to equilibrate to the desired temperature in the spectrophotometer.

-

Data Acquisition: To initiate the reaction, inject a small, known volume of the MNBS stock solution into the cuvette, mix quickly, and immediately begin recording the absorbance at the chosen wavelength over time.

-

Data Analysis: The reaction progress can be followed by the change in absorbance.[7] For a pseudo-first-order condition (i.e., [Nucleophile] >> [MNBS]), the natural log of the absorbance change versus time will yield a linear plot, the slope of which is the pseudo-first-order rate constant (k').

-

Second-Order Rate Constant: The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile: k = k' / [Nucleophile] .

Applications in Research and Drug Development

The reliable and efficient methylating ability of MNBS makes it a valuable tool in several areas:

-